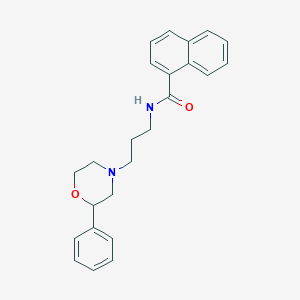

N-(3-(2-phenylmorpholino)propyl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-(2-phenylmorpholino)propyl)-1-naphthamide” is a complex organic compound. It contains a naphthamide group, a propyl linker, and a phenylmorpholino group. The naphthamide group consists of a naphthalene ring (a polycyclic aromatic hydrocarbon made of two benzene rings) attached to an amide group. The phenylmorpholino group consists of a phenyl ring attached to a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene ring system is planar and aromatic, contributing to the stability of the molecule. The amide group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The morpholine ring is a heterocycle that can exist in different tautomeric forms .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the polar amide group and the nonpolar aromatic rings. Its melting and boiling points would likely be relatively high due to the presence of multiple rings and the potential for pi-stacking interactions .Applications De Recherche Scientifique

Environmental Contaminant Adsorption

Research has explored the adsorption behaviors of various organic contaminants, including those structurally similar or related to N-(3-(2-phenylmorpholino)propyl)-1-naphthamide, by carbon nanotubes. Such studies aim to understand how these compounds interact with environmental sorbents, potentially informing remediation strategies for pollutants. For example, the sorption of organic contaminants by carbon nanotubes has been influenced by adsorbed organic matter, affecting the removal efficiency of compounds like phenanthrene, naphthalene, and 1-naphthol (Xilong Wang, Jialong Lu, & B. Xing, 2008). This research highlights the complexity of interactions between organic pollutants and nanomaterials in environmental contexts.

Histochemical Techniques and Tissue Analysis

In the realm of biochemistry and histology, complex naphthols and related compounds have shown utility in demonstrating tissue oxidase activities. These compounds, by reacting with specific enzymes, can reveal insights into tissue function and health, contributing to medical diagnostics and research (M. S. Burstone, 1959). Such techniques offer a window into cellular processes and are instrumental in understanding various diseases at the molecular level.

Molecular Interactions and Applications in Chemistry

The synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including naphthalene-based compounds, underscore the diverse applications of naphthylamine derivatives in chemistry. These compounds have been studied for their potential in forming stable intramolecular hydrogen bonds, which is crucial for designing novel materials with specific chemical and physical properties (Cemal Koray Özer, H. Arslan, D. VanDerveer, & N. Külcü, 2009). The detailed structural insights obtained from such studies can guide the development of new materials for various technological applications.

Environmental Degradation and Treatment

Studies on the degradation of pharmaceuticals and personal care products (PPCPs) in environmental settings, including those structurally related to N-(3-(2-phenylmorpholino)propyl)-1-naphthamide, provide critical insights into mitigating pollution. Advanced oxidation processes have been identified as effective means for the removal of persistent compounds from water, showcasing the potential for improving water treatment technologies to address the challenges posed by PPCPs in the environment (Surabhi Patel, S. Majumder, P. Das, & P. Ghosh, 2019). Such research is vital for developing more sustainable and efficient methods for purifying water and reducing environmental pollution.

Mécanisme D'action

Orientations Futures

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its biological activity, toxicity, and pharmacokinetics. If it’s a material for industrial use, research could focus on improving its synthesis, understanding its properties, and exploring its potential applications .

Propriétés

IUPAC Name |

N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2/c27-24(22-13-6-11-19-8-4-5-12-21(19)22)25-14-7-15-26-16-17-28-23(18-26)20-9-2-1-3-10-20/h1-6,8-13,23H,7,14-18H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUZOULYAIRSDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(2-phenylmorpholino)propyl)-1-naphthamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2710474.png)

![3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one](/img/structure/B2710476.png)

![3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one](/img/structure/B2710479.png)

![N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2710481.png)

![7-isopropyl-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2710482.png)

![3-(4-chlorophenyl)-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2710485.png)

![N-{5-acetyl-6-[(E)-2-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)ethenyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide](/img/structure/B2710488.png)

![tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate](/img/structure/B2710492.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2710494.png)

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2710495.png)